carbanide;gold(1+);triphenylphosphanium
Description
General Overview of Gold(I) Coordination Chemistry Principles
The coordination chemistry of gold(I) is dominated by its d¹⁰ electron configuration, which strongly influences its preferred geometry and reactivity. Gold(I) complexes are typically 14-electron species that favor a two-coordinate, linear geometry. wikipedia.orgencyclopedia.pub This linear arrangement is a hallmark of Au(I) compounds and is observed in a vast array of complexes with various ligands. wikipedia.orgencyclopedia.pubwikipedia.org These complexes are generally diamagnetic. wikipedia.orgencyclopedia.pub While two-coordination is most common, higher coordination numbers are known but are less prevalent. The stability and reactivity of these complexes are highly dependent on the nature of the ligands attached to the gold center. wikipedia.orgencyclopedia.pub
Significance of Triphenylphosphane Ligands in Gold(I) Coordination Environment
Triphenylphosphane (PPh₃) is a ubiquitous ligand in gold(I) chemistry due to its unique electronic and steric properties. As a ligand, it exhibits strong σ-donor and moderate π-acceptor capabilities, which allows it to form stable, well-defined complexes with the soft gold(I) center. researchgate.net The presence of the triphenylphosphane ligand is crucial for stabilizing the gold(I) oxidation state, often preventing its reduction to metallic gold (Au(0)). wikipedia.orgencyclopedia.pub
The development of well-defined phosphine-ligated gold(I) complexes, such as chloro(triphenylphosphine)gold(I) ((Ph₃P)AuCl), was a pivotal advancement in the field. wikipedia.orgencyclopedia.pub These complexes are typically bench-stable solids that serve as convenient and reliable precursors for generating highly reactive, catalytically active cationic gold(I) species. wikipedia.orgencyclopedia.pubwikipedia.org The steric bulk of the PPh₃ ligand can also play a role in influencing the reactivity and selectivity of catalytic processes. sigmaaldrich.com
| Property | Description |
| Formula | C₁₈H₁₅AuClP |
| Molar Mass | 494.71 g·mol⁻¹ |
| Appearance | Colorless solid |
| Coordination Geometry | Linear |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
Table 1: Selected Properties of Chloro(triphenylphosphine)gold(I), a common precursor in gold(I) chemistry. Data sourced from wikipedia.org.
Contextualization of Gold(I) Carbanide Complexes within Organogold(I) Chemistry
Organogold chemistry is the study of compounds containing at least one gold-carbon (Au-C) bond. wikipedia.orgencyclopedia.pub Within this field, gold(I) carbanide complexes, which feature a direct σ-bond between a gold(I) atom and a carbon atom of an organic group (carbanion), are of fundamental importance. These compounds typically adopt the general formula L-Au-R, where L is a neutral ligand, most commonly a phosphine (B1218219) like PPh₃, and R is an organic substituent. wikipedia.orgencyclopedia.pub
The synthesis of these complexes often involves the reaction of a gold(I) halide precursor, such as (Ph₃P)AuCl, with an organometallic nucleophile like a Grignard reagent or an organolithium compound. wikipedia.orgencyclopedia.pubwikipedia.org A notable example is the synthesis of the methyl complex, (Ph₃P)AuMe, via transmetalation from (Ph₃P)AuCl. wikipedia.org Other examples include complexes with aryl, acetylide, and cyclopentadienyl (B1206354) ligands, the latter of which can exhibit unusual coordination modes between η¹(σ) and η³ bonding. wikipedia.orgacs.org The Au-C bond in these complexes is covalent, and its stability and reactivity are modulated by the nature of both the carbanide group and the ancillary ligand.
| Complex | Au-P Bond Length (Å) | Au-C Bond Length (Å) | P-Au-C Angle (°) | Coordination Mode |
| (Ph₃P)Au(2,5-diphenylcyclopentadienyl) | 2.275(2) | 2.115(9) | ~180 (linear) | η¹ |
| (Ph₃P)Au[C₆₀(4-MeC₆H₄)₅] · (ODCB)₂ | - | - | - | η¹ distorted toward η³ |
| **(Ph₃P)Au[C₆₀(4-MeC₆H₄)₅] · (CHCl₃)₂(CS₂) ** | - | - | - | near η² |
Table 2: Structural data for selected (Triphenylphosphane)gold(I) carbanide complexes, illustrating the linear geometry and variable coordination of the carbanide ligand. Data sourced from acs.org.
Scope and Academic Relevance of Research on Gold(I) Carbanide Triphenylphosphane Systems
Research into gold(I) carbanide triphenylphosphane systems is a vibrant and expanding area of chemical science. A primary driver of this research is the utility of these compounds in homogeneous catalysis. researchgate.net While the neutral L-Au-R complexes are often not catalytically active themselves, they serve as key precursors or intermediates in catalytic cycles. For instance, the halide precursor (Ph₃P)AuCl is widely used to generate cationic gold(I) catalysts, [Ph₃PAu]⁺, by abstracting the chloride with a silver salt. wikipedia.orgencyclopedia.pubwikipedia.org These cationic species are powerful π-acids that can activate alkynes, allenes, and alkenes toward nucleophilic attack, enabling a wide range of complex organic transformations. rsc.orgnih.gov
Beyond catalysis, these complexes are of significant academic interest for studying fundamental aspects of organometallic chemistry. Researchers investigate their synthesis, stability, and reactivity to understand the nature of the gold-carbon bond. researchgate.net Structural studies, including X-ray diffraction, provide valuable insights into bonding and coordination phenomena, such as the unusual coordination geometries observed in gold(I) cyclopentadienyl complexes. acs.org The ability of gold complexes to undergo elementary organometallic reactions like transmetalation, reductive elimination, and oxidative addition, once thought to be rare, is now an area of active investigation, expanding the known reactivity of gold beyond simple Lewis acidity. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H19AuP+ |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
carbanide;gold(1+);triphenylphosphanium |
InChI |
InChI=1S/C18H15P.CH3.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;1H3;/q;-1;+1/p+1 |
InChI Key |
AIJHVWFIEVTCNT-UHFFFAOYSA-O |
Canonical SMILES |
[CH3-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Origin of Product |
United States |
Synthetic Methodologies for Gold I Carbanide Triphenylphosphane Complexes
Precursor Synthesis and Derivatization Strategies
The successful synthesis of gold(I) carbanide triphenylphosphane complexes hinges on the availability of suitable gold(I) precursors. These precursors are typically neutral halide complexes or cationic species with weakly coordinating anions, which can be readily derivatized to introduce the desired carbanide ligand.
Preparation of [AuCl(PPh₃)] and Analogous Halide Complexes
The most common and versatile precursor for the synthesis of organogold(I) compounds is chloro(triphenylphosphine)gold(I), [AuCl(PPh₃)]. wikipedia.org This colorless, air-stable solid serves as a convenient entry point into gold(I) chemistry. Its preparation is typically achieved through the reduction of a gold(III) salt, such as chloroauric acid (HAuCl₄), in the presence of triphenylphosphine (B44618) (PPh₃). wikipedia.org The triphenylphosphine acts as both a reducing agent and a stabilizing ligand. wikipedia.org
A common synthetic procedure involves the reaction of chloroauric acid with two equivalents of triphenylphosphine in an ethanol (B145695) solution. wikipedia.org One equivalent of triphenylphosphine reduces Au(III) to Au(I), forming triphenylphosphine oxide (Ph₃PO), while the other equivalent coordinates to the gold(I) center to yield the desired product. wikipedia.org
Reaction Scheme for the Synthesis of [AuCl(PPh₃)]
An alternative high-yield synthesis involves the reaction of the dimethyl sulfide (B99878) complex of gold(I) chloride, [AuCl(SMe₂)], with triphenylphosphine. wikipedia.orgtandfonline.com This method avoids the formation of triphenylphosphine oxide, simplifying purification.
Analogous halide complexes, such as [AuBr(PPh₃)] and [AuI(PPh₃)], can be prepared by metathesis reactions from [AuCl(PPh₃)] with the appropriate alkali metal halide or by using the corresponding gold(I) halide precursors. rsc.orgnih.gov These complexes exhibit similar reactivity to the chloride analogue, providing alternative starting materials for subsequent carbanide introduction.
Table 1: Common Gold(I) Halide Triphenylphosphane Precursors
| Compound Name | Formula | Appearance |
|---|---|---|
| Chloro(triphenylphosphine)gold(I) | [AuCl(PPh₃)] | Colorless solid |
| Bromo(triphenylphosphine)gold(I) | [AuBr(PPh₃)] | White solid |
Generation of Cationic Gold(I) Precursors from Weakly Coordinating Anions
For many synthetic applications, particularly in catalysis, it is advantageous to generate a more electrophilic, cationic gold(I) center. This is achieved by abstracting the halide ligand from [AuCl(PPh₃)] using a silver salt of a weakly coordinating anion (WCA). wikipedia.orgnih.gov Commonly used silver salts include AgSbF₆, AgBF₄, and AgOTf. wikipedia.orgresearchgate.net
The reaction results in the precipitation of silver chloride (AgCl) and the formation of a cationic gold(I) species, [Au(PPh₃)]⁺, which is stabilized in solution by the weakly coordinating anion. wikipedia.org These cationic precursors are highly reactive towards nucleophiles, including carbanionic reagents.
Generation of Cationic Gold(I) Precursors
The choice of the weakly coordinating anion can influence the reactivity and stability of the cationic gold(I) complex. Anions such as SbF₆⁻ are very weakly coordinating and generate highly electrophilic gold centers, while others like OTf⁻ may exhibit some degree of coordination. researchgate.net These cationic complexes are often generated in situ for immediate use due to their sensitivity. researchgate.netduke.edu
Formation of Gold-Carbon Bonds via Diverse Routes
With the appropriate gold(I) precursor in hand, the central synthetic challenge is the formation of the gold-carbon bond. Several methodologies have been developed to achieve this, each with its own scope and limitations.
Transmetalation Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
One of the most direct and widely used methods for the formation of Au-C bonds is transmetalation, which involves the reaction of a gold(I) halide precursor with a highly nucleophilic organometallic reagent, such as a Grignard reagent (RMgX) or an organolithium reagent (RLi). wikipedia.org In these reactions, the organic group is transferred from the more electropositive metal (Mg or Li) to the gold center, with the concomitant formation of a metal halide salt.
This method is particularly effective for the synthesis of alkyl and aryl gold(I) complexes. wikipedia.org For example, the reaction of [AuCl(PPh₃)] with methyllithium (B1224462) or a methyl Grignard reagent yields the corresponding methylgold(I) complex, [Au(CH₃)(PPh₃)]. wikipedia.org
General Transmetalation Reaction
The reaction conditions, such as solvent and temperature, can be critical for achieving high yields and preventing the formation of side products. The choice of the organometallic reagent also plays a significant role in the success of the reaction.
Ligand Exchange Pathways for Carbanide Introduction
Ligand exchange represents another important route for the introduction of carbanide ligands. nih.gov This approach is particularly useful when the carbanionic species is derived from a relatively acidic hydrocarbon, such as a terminal alkyne. In a typical procedure, the gold(I) halide precursor is reacted with the hydrocarbon in the presence of a base. rsc.orgrsc.org The base deprotonates the hydrocarbon to generate the carbanion in situ, which then displaces the halide ligand on the gold center.
This method is extensively used for the synthesis of gold(I) alkynyl complexes. rsc.orgrsc.orgnih.gov For instance, reacting [AuCl(PPh₃)] with a terminal alkyne in the presence of a base like potassium hydroxide (B78521) or an amine affords the corresponding alkynylgold(I) complex. rsc.org
Table 2: Examples of Ligand Exchange for Carbanide Introduction
| Gold(I) Precursor | Carbanide Source | Base | Product |
|---|---|---|---|
| [AuCl(PPh₃)] | Phenylacetylene | KOH | [Au(C≡CPh)(PPh₃)] |
This pathway can also be applied to other C-H acidic compounds, provided a suitable base is employed that can deprotonate the substrate without reacting with the gold precursor or the product.
Specialized Synthetic Approaches (e.g., through Carbene or Alkynyl Precursors)
Beyond direct transmetalation and ligand exchange, specialized methods have been developed for the synthesis of gold(I) carbanide complexes, often proceeding through distinct intermediates like carbene or alkynyl complexes.
From Carbene Precursors: Gold(I) N-heterocyclic carbene (NHC) complexes are a significant class of organogold compounds. acs.orgmdpi.com While the NHC ligand itself is a neutral, two-electron donor, the synthetic strategies employed can be adapted for other carbanide systems. The synthesis of gold(I)-carbene complexes often involves the reaction of a gold(I) precursor with a free carbene or, more commonly, through a transmetalation reaction from a silver(I)-carbene complex. acs.orgbohrium.com A silver(I) oxide or carbonate is used to deprotonate an imidazolium (B1220033) salt to form the silver-NHC complex, which then transfers the carbene ligand to a gold(I) source like [AuCl(SMe₂)]. tandfonline.comacs.org
From Alkynyl Precursors: As mentioned, gold(I) alkynyl complexes are readily synthesized. researchgate.net These complexes themselves can serve as precursors for more elaborate structures. The alkynyl ligand, being a strong σ-donor, stabilizes the gold(I) center. The synthesis typically involves the reaction of a gold(I) halide with a terminal alkyne under basic conditions. rsc.org For example, a variety of alkynyl(triphenylphosphine)gold(I) complexes have been prepared by reacting [AuCl(PPh₃)] with the corresponding terminal alkyne in the presence of potassium hydroxide in a mixture of methanol (B129727) and ethanol. rsc.org
These specialized routes highlight the versatility of gold(I) chemistry and provide access to a wide range of organogold compounds with tailored electronic and steric properties.
Ligand Design and System Tunability for Gold(I) Carbanide Complexes
The design and synthesis of ligands are pivotal in tailoring the properties and reactivity of Gold(I) complexes. In Gold(I) catalysis, the complex's performance is significantly influenced by the steric and electronic characteristics of its ligands. researchgate.net Ligands, such as carbanides and phosphanes, play a crucial role in modulating the acidic character of the gold center during the catalytic cycle and affect the stability of reaction intermediates. researchgate.net The linear geometry typical of two-coordinate Gold(I) complexes creates a unique environment where the ligands have a pronounced electronic influence on each other and the metal center. nih.gov A systematic approach to ligand design allows for the fine-tuning of the catalyst for specific transformations, impacting stages from the initial activation of substrates like alkynes to the final product formation and catalyst regeneration. researchgate.net This targeted design is essential for developing highly efficient and selective gold catalysts for a wide array of organic reactions. nih.gov
Modulation of Steric and Electronic Properties of Carbanide Ligands
Steric Effects: The size of the substituents on the carbanide ligand introduces steric hindrance around the gold center. mdpi.comcsic.es Increasing the bulk of these groups can lead to longer and weaker Au-C bonds, indicative of steric strain. nih.gov For instance, computational studies on a series of Gold(I)-NHC complexes have shown that sterically demanding groups like tert-butyl (t-Bu) consistently result in the longest Au-C bond lengths. nih.gov This steric pressure can prevent the formation of desired complexes, instead leading to different, more stable arrangements. mdpi.comcsic.esresearchgate.net However, significant steric bulk can also enhance the stability of the catalyst, leading to longer lifetimes and facilitating challenging reactions by minimizing side reactions. sigmaaldrich.com
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the carbanide ligand modulates the electronic properties of the gold center. NHCs are recognized as strong σ-donors, often surpassing even trialkylphosphines in their electron-donating capability. nih.gov This strong donation stabilizes the metal complex. The electronic structure of intermediates, such as gold-stabilized carbenes, is directly affected by the electronic properties of the ligand, which in turn governs the subsequent reactivity and reaction pathways. nih.gov
The interplay between steric and electronic effects is crucial. For example, in certain cycloaddition reactions, both the steric and electronic properties of the ligand on the Au(I) catalyst influence the electronic structure of the intermediate gold-stabilized carbene and its subsequent reactivity. nih.gov
Below is a table summarizing computational data for a series of cationic Gold(I) N-Heterocyclic Carbene (NHC) complexes, illustrating the impact of N-substituents on key properties.
| Complex ID | NHC N-Substituent | Au-C Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |
| N1⁺ | Methyl | 2.029 | 71.5 |
| N2⁺ | Ethyl | 2.032 | 73.4 |
| N3⁺ | Isopropyl | 2.037 | 75.1 |
| N4⁺ | n-Butyl | 2.032 | 73.7 |
| N5⁺ | t-Butyl | 2.044 | 72.5 |
Data derived from computational analysis at the PBE0‐D3/def2‐TZVP level of theory. Bond Dissociation Energies refer to the Au-NHC bond. nih.gov
Influence of Ancillary Phosphane Ligands on Complex Formation and Stability
Gold(I) centers typically favor a two-coordinate, linear geometry, often with a P-Au-X arrangement (where X can be a carbanide or another ligand). researchgate.net The stability of the Gold(I)-phosphine bond is significant, with relativistic effects in gold strengthening this bond compared to lighter elements in the same group. researchgate.net Strong σ-donating ligands like phosphines are known to improve the stability of gold complexes against reduction. researchgate.net Triphenylphosphine is a common choice due to its ability to form stable, well-characterized complexes with Gold(I). nih.govwikipedia.org
Electronic Influence: The electron-donating ability of the phosphine (B1218219) ligand directly modulates the Lewis acidity of the gold center. researchgate.net Weaker donating phosphines can lead to more active, albeit sometimes less stable, catalysts in certain reactions. rsc.org The electronic contribution of the phosphine can alter the nature of the bond between gold and the carbanide ligand, which in turn influences the catalytic activity. nih.gov
Steric Influence: The steric bulk of the phosphine ligand, often quantified by Tolman's cone angle, is also a key factor. While the linear geometry of Gold(I) complexes might suggest fewer steric interactions between the ligand and substrate, subtle steric effects can be significant. nih.gov Highly sterically demanding phosphine ligands can enhance catalyst stability and longevity by creating a congested environment around the gold atom. sigmaaldrich.com In some cases, steric properties of the phosphine ligand are the primary governor of selectivity in catalytic transformations. nih.gov For instance, the steric repulsion between a bulky biarylphosphine ligand and the gold atom can cause a geometric distortion from the ideal linear angle, which reduces orbital overlap and impacts reactivity. nih.gov
The combined steric and electronic properties of a phosphine ligand can be captured by parameters such as the Au-Cl bond distance in the corresponding L-Au-Cl complex. This "net σ-donation" parameter has been shown to correlate with selectivity in certain gold-catalyzed reactions, highlighting the intricate balance of steric and electronic factors. nih.gov
The following table presents data for various phosphine ligands, illustrating how their properties can influence Gold(I) complexes.
| Phosphine Ligand (L) | Tolman Cone Angle (°) | Au-Cl Bond Distance in L-AuCl (Å) | Selectivity Parameter (ln([4+3]/[4+2])) |
| P(OPh)₃ | 128 | 2.228 | -2.3 |
| PPh₃ | 145 | 2.241 | -0.11 |
| P(p-tol)₃ | 145 | 2.243 | 0.0 |
| P(m-xyl)₃ | 162 | 2.245 | 0.41 |
| PCy₃ | 170 | 2.251 | 1.1 |
| JohnPhos | 197 | 2.253 | 1.4 |
Data derived from studies on gold-catalyzed alkene-allene cycloadditions. The selectivity parameter refers to the natural log of the product ratio. nih.gov
Advanced Characterization Techniques for Gold I Carbanide Triphenylphosphane Complexes
Structural Elucidation Methodologies
The precise characterization of Gold(I) carbanide triphenylphosphine (B44618) complexes relies on a suite of advanced analytical techniques. These methods provide detailed insights into the molecular and electronic structure, as well as the bonding and dynamics of these compounds in various states.
Single Crystal X-ray Diffraction Analysis for Molecular and Crystal Structures
In a typical [Au(L)(PPh₃)] complex, where L is a carbanide-containing ligand, X-ray analysis consistently reveals a nearly linear geometry around the gold(I) center. nih.gov The P-Au-N or P-Au-C bond angle is characteristically close to 180°, a hallmark of two-coordinate d¹⁰ metal complexes. For instance, in related gold(I) triphenylphosphine complexes with N-donor ligands, the P-Au-N angle distortion from ideal linearity is minimal. nih.gov The Au-P bond distance is a critical parameter obtained from these studies, typically falling in the range of 2.22 to 2.29 Å. nih.gov Similarly, the bond length between gold and the coordinating atom of the carbanide ligand provides direct evidence of the covalent interaction.
Crystallographic data also elucidates intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the crystal lattice. The packing of the bulky triphenylphosphine and carbanide ligands can lead to various crystalline symmetries, as evidenced by the determination of space groups like P2₁2₁2₁ (orthorhombic) or P1 (triclinic) for different complexes. nih.gov
| Complex | Crystal System | Space Group | Au-P Bond Length (Å) | P-Au-L Angle (°) |
|---|---|---|---|---|
| [Au(L₁)(PPh₃)] | Orthorhombic | P2₁2₁2₁ | 2.22 - 2.23 | ~172 |
| [Au(L₂)(PPh₃)] | Triclinic | P1 | 2.31 | 166.8 - 177.8 |
Multinuclear Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P) for Ligand Coordination and Dynamics
Multinuclear NMR spectroscopy is an indispensable tool for characterizing the structure of these complexes in solution. ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the ligand environment and its coordination to the gold(I) center.
³¹P NMR: The ³¹P{¹H} NMR spectrum is particularly informative. The phosphorus atom in the triphenylphosphine ligand gives rise to a sharp singlet, and its chemical shift (δ) is highly sensitive to the coordination environment. Upon coordination to the gold(I) center, the ³¹P chemical shift moves significantly downfield compared to that of the free triphenylphosphine ligand. This coordination-induced shift is a direct consequence of the donation of electron density from the phosphorus atom to the gold atom. The precise chemical shift can be influenced by the electronic properties of the trans-coordinated carbanide ligand.
¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra confirm the identity and integrity of the organic ligands (triphenylphosphine and the carbanide). nih.govhrpub.org The aromatic protons of the phenyl rings on the phosphine (B1218219) ligand typically appear as complex multiplets in the ¹H NMR spectrum. nih.gov In the ¹³C NMR spectrum, the carbon atoms of the phenyl rings show characteristic resonances, with the carbon atom directly bonded to phosphorus (C-ipso) exhibiting a coupling to the ³¹P nucleus (J-coupling), which can be observed as a doublet. Changes in the chemical shifts of the carbanide ligand's protons and carbons upon coordination can provide insights into the specific binding site and the electronic effects of the gold-phosphine moiety.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |
|---|---|---|
| ³¹P | δ 30 - 45 | Confirmation of P-Au coordination; sensitive to the trans ligand. |
| ¹H | δ 7.0 - 8.0 (PPh₃) | Confirms the presence and structure of organic ligands. |
| ¹³C | δ 125 - 135 (PPh₃) | Provides a map of the carbon skeleton; C-P coupling observed. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Coordination Assessment
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to probe the functional groups within the complex and to confirm the coordination of the ligands to the gold atom.
The FT-IR spectra of gold(I) carbanide triphenylphosphine complexes are typically dominated by the vibrational modes of the organic ligands. nih.gov The characteristic bands of the triphenylphosphine ligand, such as C-H stretching and bending, and C-C ring vibrations, are readily identifiable. monash.edu However, subtle shifts in the positions of these bands upon coordination can be observed.
Of particular diagnostic importance are the low-frequency vibrations in the far-IR region. New absorption bands, absent in the spectra of the free ligands, appear upon complexation and can be assigned to the Au-P and Au-C (or Au-heteroatom) stretching vibrations (ν). The ν(Au-P) stretching vibration is typically observed in the range of 320-330 cm⁻¹, while the ν(Au-N) stretch in analogous complexes appears around 490-510 cm⁻¹. nih.gov The identification of these bands provides direct evidence for the formation of the gold-ligand bonds.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
|---|---|---|
| ν(C-H) aromatic | 3040 - 3060 | Characteristic of PPh₃ ligand. |
| ν(C=C) aromatic | 1430 - 1480 | Characteristic of PPh₃ ligand. |
| ν(Au-P) | 320 - 330 | Confirms coordination of the phosphine ligand. nih.gov |
| ν(Au-N/C) | 490 - 520 | Confirms coordination of the anionic ligand. |
Mass Spectrometry for Molecular Identification and Adduct Confirmation (e.g., ESI-MS, FAB-MS)
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and composition of gold(I) complexes. nih.gov Techniques such as Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are commonly employed. researchgate.net
In ESI-MS, the complex is typically dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized. researchgate.net For a neutral complex of the type [Au(carbanide)(PPh₃)], the analysis is often performed in positive ion mode, where adducts with cations like H⁺, Na⁺, or K⁺ are observed. The detection of the [M+H]⁺ or [M+Na]⁺ peak at the expected mass-to-charge ratio (m/z) provides strong evidence for the formation of the desired complex and confirms its molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also offer structural information, often showing the loss of the triphenylphosphine ligand or parts of the carbanide ligand.
Electronic Structure and Bonding Analysis
Understanding the electronic structure and bonding in these complexes is crucial for explaining their stability, reactivity, and spectroscopic properties.
Application of Ligand Field Theory to Gold(I) Complexes
Ligand Field Theory (LFT), an extension of molecular orbital theory, is used to describe the bonding and electronic structure of transition metal complexes. wikipedia.orgbritannica.com Gold(I) has a d¹⁰ electron configuration. In carbanide;gold(1+);triphenylphosphanium complexes, the gold center is typically two-coordinate with a linear geometry.
In this linear ligand field, the five degenerate d-orbitals of the free Au(I) ion are split into three distinct energy levels. The ligands approach the metal along the z-axis.
The d(z²) orbital experiences the strongest destabilizing interaction with the ligand σ-orbitals and is raised highest in energy.
The d(xy) and d(x²-y²) orbitals are non-bonding and remain at the lowest energy level (barycenter).
The d(xz) and d(yz) orbitals are also largely non-bonding but can participate in π-bonding interactions with suitable ligand orbitals, placing them at an intermediate energy level.
Since the d-shell is completely filled (d¹⁰), there are no d-d electronic transitions possible, which is consistent with the fact that gold(I) complexes are typically colorless. The bonding is dominated by σ-donation from the triphenylphosphine and carbanide ligands into the vacant 6s and 6p orbitals of the gold(I) ion. mdpi.com There can also be a degree of π-backbonding from the filled gold d-orbitals into empty π* orbitals of the ligands, which can strengthen the metal-ligand bond. mdpi.com The stability of these complexes arises from the strong covalent character of the Au-P and Au-C bonds and the favorable energetic arrangement of the molecular orbitals. mdpi.com
Experimental Insights into Relativistic Effects in Gold(I) Bonding
Relativistic effects are paramount in understanding the chemistry of gold, a heavy element where the velocity of inner-shell electrons approaches the speed of light. These effects lead to a significant contraction and stabilization of the 6s orbital and an expansion of the 5d orbitals. rsc.orgsigmaaldrich.com This phenomenon has profound consequences for the bonding in gold(I) complexes, influencing their geometry, stability, and reactivity. acs.orgnih.gov
Experimental validation of these theoretical concepts often comes from high-resolution single-crystal X-ray diffraction (XRD) studies. nih.gov These experiments allow for the detailed mapping of electron density distribution within the crystal lattice. By analyzing the electron density at the bond critical points, scientists can gain insights into the nature of the chemical bonds. For organo-gold(I) compounds, studies have shown that relativistic effects are not confined to the core electron density of the gold atom but also significantly influence the valence and bonding regions. nih.gov
One of the key experimental observations attributed to relativistic effects is the strong Lewis acidity of cationic gold(I) complexes, which underpins their catalytic activity. acs.orgnih.gov The relativistically stabilized 6s orbital makes gold(I) a potent electron acceptor. This can be probed experimentally through various spectroscopic techniques, including NMR spectroscopy, where the chemical shifts of nuclei in proximity to the gold center can be influenced by the relativistic effects on electron shielding.
Computational studies, which are often used in conjunction with experimental data, provide further insights. For instance, theoretical calculations on diatomic gold compounds have demonstrated that relativistic effects can reverse trends in molecular properties down Group 11 of the periodic table. nih.gov These calculations can predict bond lengths and dissociation energies, which can then be compared with experimental values obtained from techniques like X-ray crystallography and mass spectrometry.
The table below summarizes key relativistic effects in gold(I) complexes and the experimental techniques used to observe them.
| Relativistic Effect | Consequence in Gold(I) Complexes | Experimental Observation Technique |
| 6s Orbital Contraction and Stabilization | Increased Lewis acidity, shorter and stronger bonds to ligands. | X-ray Diffraction (bond lengths), NMR Spectroscopy (chemical shifts), Catalytic Activity Studies. |
| 5d Orbital Expansion | Enhanced back-bonding capabilities, influences ligand binding. | X-ray Diffraction (electron density mapping), UV-Vis Spectroscopy (electronic transitions). |
| Aurophilic Interactions | Attraction between gold(I) centers (discussed in 3.3). | X-ray Diffraction (interatomic distances), Luminescence Spectroscopy. |
Investigation of Aurophilic Interactions in the Solid State
Aurophilic interactions are weak, attractive forces between closed-shell gold(I) ions in the solid state. These interactions, with energies comparable to hydrogen bonds, are a direct consequence of relativistic effects and electron correlation. mdpi.com They play a crucial role in determining the crystal packing and supramolecular structures of gold(I) complexes, often leading to the formation of dimers, chains, or more complex aggregates. nih.gov
The primary experimental technique for investigating aurophilic interactions is single-crystal X-ray diffraction. The presence of an Au···Au distance that is shorter than the sum of the van der Waals radii of two gold atoms (approximately 3.6 Å) is a strong indicator of an aurophilic interaction. mdpi.com In many triphenylphosphine gold(I) complexes, these interactions dictate the solid-state architecture. rsc.org
The strength of aurophilic interactions can be influenced by the steric and electronic properties of the ligands attached to the gold center. Bulky ligands, such as triphenylphosphine, can modulate the proximity of gold atoms in the crystal lattice. The nature of the "carbanide" ligand would also play a significant role.
Luminescence spectroscopy is another powerful tool for studying aurophilic interactions. Many gold(I) complexes that are non-luminescent in solution exhibit phosphorescence in the solid state due to the formation of aggregates through aurophilic bonding. rsc.org The emission energy is often related to the Au···Au distance, with shorter distances typically leading to lower energy (red-shifted) emission. rsc.org This phenomenon provides a spectroscopic handle to probe these weak interactions.
The table below presents selected examples of gold(I) complexes exhibiting aurophilic interactions, with their corresponding Au···Au distances determined by X-ray crystallography.
| Complex | Ligands | Au···Au Distance (Å) | Reference |
| (cyclohexyl isocyanide)₂Au(I) (colorless polymorph) | Cyclohexyl isocyanide | 3.1822(3) | |
| (cyclohexyl isocyanide)₂Au(I) (yellow polymorph) | Cyclohexyl isocyanide | 2.9643(6) - 2.9803(6) | |
| Cationic three-coordinate gold(I) bipyridyl/isocyanide complex | 2,2′-bipyridyl, isocyanide | 3.216 | mdpi.com |
These data illustrate how variations in ligand environment and crystal packing can significantly influence the Au···Au distances, and consequently, the properties of the material. The study of aurophilic interactions in "this compound" would similarly rely on these advanced characterization techniques to elucidate its solid-state structure and photophysical properties.
Mechanistic Investigations and Reactivity Pathways of Gold I Carbanide Triphenylphosphane Complexes
Fundamental Reaction Mechanisms in Gold(I) Catalysis
Gold(I) complexes, particularly those featuring phosphine (B1218219) ligands like triphenylphosphine (B44618), are renowned for their ability to catalyze a wide array of organic transformations. Their catalytic prowess stems from the unique electronic properties of the gold(I) center, which, due to significant relativistic effects, acts as a soft and highly carbophilic Lewis acid. This allows for the potent and selective activation of unsaturated carbon-carbon bonds. The general catalytic cycle for reactions involving alkynes, for instance, typically involves the coordination of the substrate to the cationic gold(I) catalyst, subsequent nucleophilic attack to form a vinyl-gold intermediate, and finally, a protodeauration step to release the product and regenerate the active catalyst. sci-hub.senih.govmdpi.com
The primary step in many gold(I)-catalyzed reactions is the electrophilic activation of a π-system. Cationic gold(I) complexes, such as those derived from a triphenylphosphine precursor like [AuCl(PPh₃)], are highly effective in activating alkynes, allenes, and alkenes toward nucleophilic attack. nih.gov The gold(I) center coordinates to the C-C multiple bond, forming a gold-π complex. This coordination polarizes the π-bond, depleting its electron density and rendering it highly susceptible to attack by a wide range of nucleophiles. nih.govacs.org
The reactivity and stability of the gold(I) catalyst can be finely tuned by the ancillary ligand. Triphenylphosphine, a common ligand, imparts different electronic properties compared to others like N-heterocyclic carbenes (NHCs) or phosphites. Phosphine-ligated gold complexes are generally more electrophilic than their NHC counterparts, leading to stronger activation of the unsaturated substrate. nih.gov
The activation of allenes by gold(I) can lead to several types of intermediates, depending on the substitution pattern. The coordination can be of an η²-fashion, or it can result in an η¹-species where the gold is bound to the central sp-hybridized carbon, generating an allyl-cationic species that is primed for subsequent reactions. acs.org This activation is a key feature that enables unique transformations like dual activation ene reactions in 1,5-allenynes. acs.org
Following the electrophilic activation of the unsaturated substrate by the [(PPh₃)Au]⁺ fragment, the now electron-deficient π-system readily undergoes nucleophilic attack. This attack can be either intermolecular or intramolecular. The addition of a nucleophile to the activated C-C multiple bond typically occurs in an anti-fashion, leading to the formation of a vinyl-gold(I) complex. nih.gov This process is fundamental to reactions like conjugate nucleophilic additions to α,β-unsaturated systems, where the carbonyl group activates the C=C bond for 1,4-addition, leading to a resonance-stabilized enolate intermediate. libretexts.orgfiveable.me
In the context of gold catalysis, the nucleophilic attack generates a key intermediate that often possesses carbocationic character. For example, in the gold-catalyzed reaction of allenamides, the activation by gold generates an intermediate with significant allyl-cation character, which can then react as a 1,2- or 1,3-dipole in cycloaddition processes. acs.org The gold center plays a crucial role in stabilizing these transient carbocationic species, guiding the reaction toward the desired product. caltech.edu Computational studies have been instrumental in elucidating these pathways, showing that for certain transformations, the nucleophilic attack pathway is strongly preferred over alternatives like migratory insertion. nih.govresearchgate.net The nature of the ligand and any chelating groups can significantly influence the stability and subsequent reactivity of these intermediates. researchgate.net
A critical step for turnover in many gold-catalyzed cycles is the cleavage of the carbon-gold bond in the organogold intermediate. The most common pathway for this is protonolysis, often referred to as protodeauration or protodemetalation. sci-hub.senih.gov In this step, a proton source cleaves the C–Au bond in the vinyl-gold intermediate, releasing the final organic product and regenerating the active cationic gold(I) catalyst, thereby closing the catalytic loop. nih.govmdpi.com
Ligand exchange is a fundamental process in the catalytic cycle of gold(I) complexes. The catalytically active species is often formed in situ by the displacement of a weakly coordinating ligand by the unsaturated substrate. Cationic, two-coordinate triphenylphosphine-gold(I)-π complexes, for example, have been shown to contain weakly bound and kinetically labile π-ligands that undergo facile intermolecular exchange. researchgate.net
The mechanism of ligand exchange on d¹⁰ metal centers like gold(I) typically proceeds through an associative mechanism, which is characterized by large negative activation entropies. nih.gov The stability of the Au-P bond in triphenylphosphine complexes is significant, but the phosphine ligand can be exchanged with other molecules, including other phosphines, substrates, or biologically relevant thiols and selenols. nih.gov This exchange is a key mechanism for the biological activity of gold compounds and can be monitored by techniques such as ³¹P NMR and mass spectrometry. nih.govfgcu.edu For instance, the coordination of triphenylphosphine to a gold(I) center causes a significant downfield shift in the ³¹P NMR signal compared to the free ligand, providing a clear spectroscopic handle for studying these exchange processes. nih.gov
| Complex | Bond | Bond Length (Å) | ³¹P NMR Shift (ppm) | Reference |
|---|---|---|---|---|
| [Au(L₁)(PPh₃)] | Au–P | 2.2344(9) | 31.67–33.13 | nih.gov |
| [Au(L₃)(PPh₃)] | Au–P | 2.2356(8) | 31.67–33.13 | nih.gov |
| Free PPh₃ | - | - | -5.96 | nih.gov |
Redox Chemistry of Gold(I) Centers
While much of gold catalysis operates through a redox-neutral Au(I) cycle, catalytic pathways involving a Au(I)/Au(III) redox couple have emerged as a powerful strategy for forming new bonds. These cycles typically involve the oxidative addition of a substrate to the gold(I) center to form a gold(III) intermediate, followed by further reaction and subsequent reductive elimination to regenerate the gold(I) catalyst.
The oxidative addition of substrates to gold(I) has historically been considered challenging compared to other late transition metals like palladium. However, recent research has shown that this process is feasible with appropriate ligand design and substrate choice. researchgate.netresearchgate.netacs.org For instance, the oxidative addition of aryl iodides to Au(I) can be facilitated by using bipyridyl ligands, which stabilize the resulting Au(III) center. acs.orgnih.gov
The mechanism of oxidative addition to gold can differ significantly from that of palladium. Studies have shown that for cationic gold(I) complexes, the reaction rate is increased with more electron-poor ligands on gold and more electron-rich aryl iodides. nih.gov This suggests a mechanism dominated by electron donation from the C-I bond to the electrophilic gold center. researchgate.netnih.gov In some cases, the reaction can be initiated by light, proceeding through a radical chain mechanism, as seen in the oxidative addition of CF₃I to Au(I) aryl and alkyl complexes. acs.org Chelation assistance is another effective strategy, where a coordinating group within the substrate promotes the activation of C-I or even C-C bonds by the gold center. researchgate.netresearchgate.net These advances have enabled the development of novel catalytic reactions that merge traditional π-activation with redox cycling, expanding the synthetic utility of gold catalysis. researchgate.net
| Reactants | Process | Key Mechanistic Feature | Reference |
|---|---|---|---|
| [(bipy)Au(I)]⁺ + ArI | Oxidative Addition | Facilitated by electron-poor ligands and electron-rich aryl iodides. | nih.gov |
| [L-Au(I)-R] + CF₃I | Oxidative Addition | Photoinitiated radical chain reaction. | acs.org |
| Au(I) + Iodoaryl with SPO group | Oxidative Addition | Base-triggered, chelation-assisted process. | researchgate.net |
Reductive Elimination Pathways in Organogold(I) Chemistry
Heating solutions of certain organogold(III) complexes, formed from Au(I) precursors, leads to the reductive elimination of various organic fragments. nih.gov The process can result in the formation of C(sp³)–X bonds, where X can be another carbon, a halogen, or a heteroatom like oxygen or phosphorus. nih.govfigshare.com
Key reductive elimination pathways include:
C–C Bond Formation: The reductive elimination of C-C bonds from Au(III) complexes is a fundamental step in many gold-catalyzed cross-coupling reactions. While historically considered a slow process often requiring high temperatures, recent studies have shown it can be exceptionally fast. nih.gov For instance, the reductive elimination of biaryl compounds from diaryl(chloro)(triphenylphosphine)gold(III) complexes can occur almost instantaneously at room temperature. nih.gov
C–Heteroatom Bond Formation: The formation of bonds between carbon and heteroatoms (O, N, P, halogens) is also a known pathway. nih.gov Mechanistic investigations suggest these reactions can proceed through different routes. One pathway involves the dissociation of a ligand, such as a phosphine, to form a tricoordinate intermediate from which the C–X bond is eliminated. nih.gov
C–P Bond Formation: An important, and often competing, pathway is the reductive elimination of a C–P bond, which results in the formation of a phosphonium (B103445) salt. figshare.comresearchgate.net This process can be a facile and irreversible decomposition pathway for phosphine-supported Au(III) catalysts, occurring from cationic species even at low temperatures. figshare.comresearchgate.net The reaction can be accelerated by nucleophiles, suggesting the involvement of a five-coordinate intermediate. figshare.com
The mechanism of reductive elimination is highly dependent on the complex's structure and the reaction conditions. For some complexes, the elimination proceeds from a tricoordinate intermediate formed by phosphine dissociation. nih.gov In other cases, particularly with weakly coordinating anions, the pathway may involve nucleophilic attack on the gold-bound carbon atom. nih.gov
Influence of Ancillary Ligands and Counterions on Reaction Profiles
The ancillary ligands and counterions associated with the gold complex are not merely spectators; they exert a profound influence on the catalyst's stability, reactivity, and selectivity. nih.govrsc.org
Ancillary Ligands: The triphenylphosphine ligand, and its derivatives, play a critical role in stabilizing the gold center and modulating its electronic and steric properties.
Electronic Effects: The σ-donor and π-acceptor capabilities of the phosphine ligand influence the electron density at the gold center. researchgate.net Less σ-donating phosphine ligands have been shown to increase the rate of oxidative addition from Au(I) to Au(III), a key step preceding reductive elimination. nih.gov This is attributed to the "trans influence" of the phosphine ligand, where weaker σ-donors promote the accessibility of higher coordination numbers required for the oxidation process. nih.gov
Steric Effects: The steric bulk of the phosphine ligand can significantly impact reaction rates. For example, in C-C reductive elimination from Au(III) complexes, the addition of excess triphenylphosphine was found to accelerate the reaction, contrary to what might be expected from mechanisms involving phosphine dissociation. nih.gov This suggests an associative pathway where the incoming phosphine promotes the elimination from a five-coordinate intermediate. nih.gov Furthermore, chelating and hemilabile phosphine ligands can promote the oxidation of Au(I) complexes, thereby facilitating entry into the catalytic cycle. nih.gov
Cooperative Effects: Computational and experimental studies have revealed a cooperative effect between the ligand and the counterion in controlling diastereoselectivity in certain gold-catalyzed reactions. nih.gov The choice of counterion can switch the preferred reaction pathway, leading to different stereoisomers.
Non-bonding Interactions: Counterions can influence the reaction through non-covalent interactions, such as hydrogen bonding. rsc.org These interactions can stabilize transition states, thereby affecting the activation energy and selectivity of the reaction. The fine-tuning of a counterion's electronic and steric properties can be a powerful tool for optimizing catalytic performance. rsc.org
The interplay between the ligand, counterion, and solvent creates a complex energy landscape. As illustrated in the following table, minor changes in these components can lead to significant differences in the energy barriers of competing reaction pathways, ultimately dictating the product distribution. nih.gov
| Catalyst System | Ligand | Counterion | Solvent | Conformer | Relative Energy Barrier (kcal/mol) |
| g | Triphenylphosphine | OTf⁻ | MeNO₂ | 1g | 0.0 |
| g' | Triphenylphosphine | OTf⁻ | MeNO₂ | 1g' | 5.1 |
| n | JohnPhos | NTf₂⁻ | THF | 1n | 0.0 |
| n' | JohnPhos | NTf₂⁻ | THF | 1n' | -6.9 |
This table illustrates the calculated energy barrier differences between two transition state conformations (e.g., 1g and 1g') leading to different diastereomers under varying catalytic conditions. A negative value indicates that the alternative conformer (1n') is favored. Data sourced from computational studies on gold-catalyzed cyclization. nih.gov
Theoretical and Computational Chemistry of Gold I Carbanide Triphenylphosphane Complexes
Quantum Chemical Methodologies and Their Application
Computational modeling has become an indispensable tool for investigating the intricate details of gold(I) catalysis. chemrxiv.orgchemrxiv.org Modern theoretical chemistry offers a suite of methods to probe the electronic and geometric properties of gold complexes, providing a microscopic view that is often inaccessible through experimental means alone. chemrxiv.org
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of gold(I) phosphine (B1218219) complexes. researchgate.net This method provides a robust framework for optimizing molecular geometries and predicting the reactivity of complex organometallic systems. DFT calculations are instrumental in determining the ground-state structures of reactants, intermediates, and products, as well as the transition state structures that connect them. nih.gov
Researchers utilize DFT to model catalytic cycles, such as the gold(I)-catalyzed cycloaddition of cyanamides and enamides. researchgate.netrsc.org In such studies, DFT data can indicate that the catalytic cycle initiates with the coordination of the gold catalyst to a reactant's triple bond, forming a gold π-complex. researchgate.netrsc.org By calculating the structures of various intermediates and transition states, DFT allows for a detailed mapping of the reaction mechanism. For instance, DFT has been employed to guide the structural optimization of new hemilabile (P^N) ligands for gold(I)/gold(III) redox catalysis, demonstrating its predictive power in ligand design. chemrxiv.org The accuracy of these predictions is critical, as some computational methods have been reported as inappropriate for gold chemistry, making methodical benchmarking essential. nih.gov
Table 1: Selected DFT-Calculated Bond Parameters for Gold(I) Phosphine Complexes
| Complex | Au-P Bond Length (Å) | Au-N Bond Length (Å) | P-Au-N Angle (°) | Reference |
|---|---|---|---|---|
| [Au(L¹)(PPh₃)] | 2.2344(9) | 2.046(3) | - | nih.gov |
| [Au(L²)(PPh₃)] | 2.2356(8) | 2.042(3) | - | nih.gov |
Note: L¹ and L² represent different deprotonated mono- or disubstituted hypoxanthine ligands. PPh₃ is triphenylphosphine (B44618).
The table above, derived from X-ray crystallography data and supported by theoretical calculations, shows the typical linear geometry of two-coordinate gold(I) complexes. nih.gov DFT calculations on similar systems help to rationalize these observed structures and predict how they might change with different ligands or substrates.
Understanding the electronic structure of gold(I) complexes is key to explaining their reactivity. Computational methods allow for a detailed analysis of orbital interactions, which govern the bonding and catalytic activity of these species. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.
Charge Decomposition Analysis (CDA) can further quantify the contributions of donor-acceptor interactions between ligands and the gold center. This analysis provides a more detailed picture than a simple FMO analysis, breaking down the bonding into contributions from covalent, electrostatic, and polarization effects. Such studies reveal that the strong σ-donating character of phosphine ligands is crucial for stabilizing the gold(I) center. researchgate.net
Reaction Pathway Modeling and Energetics
A primary goal of computational chemistry in catalysis is to elucidate the complete reaction mechanism, including the energy landscape that dictates reaction rates and product selectivity. chemrxiv.org
Computational chemists can map the potential energy surface (PES) for a given reaction, identifying the lowest energy path from reactants to products. nih.gov This involves locating all relevant stationary points (minima corresponding to intermediates and saddle points corresponding to transition states) on the PES. nih.gov For gold(I)-catalyzed reactions, this mapping can reveal complex, multi-step pathways that are not always intuitive.
For instance, in gold-catalyzed cycloadditions, DFT calculations can trace the entire catalytic cycle, starting from catalyst-substrate coordination, through various intramolecular rearrangements and cyclization steps, to the final product release and catalyst regeneration. researchgate.netrsc.org Following the intrinsic reaction coordinate (IRC) from a transition state structure ensures that it correctly connects the intended reactant and product minima on the PES. nih.gov Automated reaction modeling frameworks are being developed to perform this complex task with less human guidance, which could accelerate the discovery of new chemical reactions. chemrxiv.orgchemrxiv.org These automated approaches can model numerous unimolecular gold(I)-catalyzed reactions and reproduce experimental product distributions with high accuracy. chemrxiv.orgchemrxiv.org
Once the potential energy surface is mapped, key kinetic and thermodynamic parameters can be calculated. The Gibbs free energy of activation (ΔG‡), derived from the energy difference between the reactant and the transition state, is used to calculate the theoretical reaction rate constant via Transition State Theory (TST), often using the Eyring-Polanyi equation. nih.gov
Computational studies have successfully calculated activation free energies for various steps in gold-catalyzed reactions. rsc.org For example, in a hetero-Diels-Alder reaction, the calculated activation energy for the formation of a six-membered pyridine product was found to be significantly lower than that for a competing pathway leading to a five-membered pyrrole, explaining the experimentally observed selectivity. rsc.org Comparing calculated rate constants with experimental values serves as a crucial validation of the proposed mechanism and the computational protocol used. nih.gov These calculations provide a quantitative understanding of why certain reaction channels are favored over others, offering powerful predictive capabilities for catalyst and substrate design. chemrxiv.org
Table 2: Calculated Activation Free Energy for a Gold-Catalyzed Cycloaddition
| Reaction Pathway | Activation Free Energy (ΔG‡) in kcal/mol | Outcome | Reference |
|---|---|---|---|
| Channel A | Lower Value | Favored Product (Six-membered ring) | rsc.org |
Computational Insights into Relativistic Effects in Gold(I) Chemistry
The chemistry of gold is profoundly influenced by relativistic effects, a consequence of its high nuclear charge causing its inner electrons to move at speeds approaching the speed of light. smith.edureddit.com These effects are not mere curiosities; they are essential for accurately describing the properties and reactivity of gold complexes. smith.edubohrium.com
The primary relativistic effects include:
The contraction of the 6s orbital: This leads to a smaller atomic radius and increased electronegativity for gold compared to what would be expected from periodic trends. This contraction strengthens the Au-ligand bonds, particularly the σ-donating interactions from ligands like phosphines. researchgate.netsmith.edu
The expansion of the 5d orbitals: The contracted s and p orbitals provide more effective shielding of the nuclear charge, causing the d (and f) orbitals to expand. smith.edubohrium.com This brings the 5d orbitals closer in energy to the 6s orbital, facilitating their participation in bonding and catalysis.
Spin-orbit coupling: This effect further splits the energy levels of the orbitals. smith.edu
These effects collectively explain many of gold's unique properties, including its characteristic color and its strong Lewis acidity in the Au(I) state. smith.edureddit.com Computationally, it is crucial to include relativistic effects, either through scalar-relativistic methods or by solving the more complex Dirac equation. Neglecting these effects can lead to qualitatively incorrect results for bond lengths, dissociation energies, and reaction barriers. bohrium.comresearchgate.net For example, relativistic effects are responsible for significant bond contractions in compounds like AuH and AuLi and can dramatically alter bond dissociation energies, stabilizing some bonds while destabilizing others depending on the ligand. bohrium.comresearchgate.net The inclusion of relativistic effects is therefore a standard and necessary practice in the computational modeling of gold chemistry. quantumatk.com
Theoretical Treatment of Intermolecular Interactions (e.g., Aurophilic, π-Stacking, Au⋯π)
The supramolecular chemistry of gold(I) carbanide triphenylphosphine complexes is significantly influenced by a variety of weak intermolecular interactions. These non-covalent forces, including aurophilic, π-stacking, and Au⋯π interactions, play a crucial role in determining the solid-state structures and photophysical properties of these compounds. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the nature and energetics of these subtle yet determinative interactions.
Aurophilic Interactions
Aurophilicity, the tendency of gold(I) centers to form attractive interactions with other gold(I) centers, is a hallmark of gold chemistry. This interaction, with energies comparable to strong hydrogen bonds (approximately 6-12 kcal/mol), arises from a combination of relativistic effects, electron correlation, and dispersion forces. nih.gov Theoretical treatments have been instrumental in quantifying the strength and nature of these bonds.
Computational studies on various gold(I) complexes have provided significant insights into aurophilic interactions. For instance, DFT calculations on cationic three-coordinate gold(I) complexes have estimated the energy of aurophilic contacts to be around 6.3 kcal/mol. nih.govmdpi.com These calculations are often complemented by techniques such as Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Non-Covalent Interaction (NCI) analysis to characterize the bond critical points and visualize the interaction regions. mdpi.com
The Au···Au distance is a key parameter in identifying and characterizing aurophilic interactions, with typical distances being shorter than the sum of the van der Waals radii of gold (approximately 3.32 Å). nih.gov In dimeric bisphosphine gold(I) complexes, computational models have predicted Au···Au distances of 3.19 Å in the ground state, which can shorten significantly to 2.87 Å in the triplet excited state, leading to a strengthening of the aurophilic interaction. mdpi.com This excited-state shortening is often linked to the observed phosphorescence in these complexes.
| Complex Type | Computational Method | Calculated Au···Au Distance (Å) | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Cationic three-coordinate Au(I) bipyridyl/isocyanide complex | DFT (ωB97XD/DZP-DKH) | 3.216 (experimental) | 6.3 |
| Dimeric bisphosphine Au(I) iodide complex | TDDFT | 3.19 (ground state), 2.87 (triplet excited state) | Not specified |
| [(μ-dppm){Au(bipy)}₂]²⁺ | Not specified | 3.0903(6) (experimental) | Not specified |
| [(μ-dppe){Au(bipy)}₂]²⁺ | Not specified | 3.249(1) (experimental) | Not specified |
| Dimer of [(xylylNC)Au(bipy)]⁺ | Not specified | 3.2201(6) (experimental) | 6.3 |
π-Stacking Interactions
While specific energetic data for π-stacking in carbanide;gold(1+);triphenylphosphanium is not extensively detailed in the literature, computational methods like DFT are widely used to assess these interactions in analogous systems. nih.govnih.gov The calculations typically involve analyzing the geometry (interplanar distance and displacement) and interaction energies between adjacent phenyl rings. In related gold(I) complexes, π-π contacts between aromatic ligands have been shown to drive the self-association of molecules. researchgate.net The interplay between these stacking patterns and other non-covalent interactions, such as hydrogen bonds, defines the final crystal architecture. mdpi.com
Au⋯π Interactions
Au⋯π interactions represent another class of significant non-covalent forces where the gold(I) center interacts with the π-system of an aromatic ring. These interactions can be either intramolecular, between the gold atom and a phenyl ring of the triphenylphosphine ligand, or intermolecular, with an aromatic system of a neighboring molecule.
Theoretical investigations have confirmed the existence of weak Au⋯π phenyl non-covalent interactions in various gold(I) phosphine complexes. researchgate.net Energy decomposition analyses carried out on model systems indicate that these are predominantly non-covalent interactions where electrostatic and dispersion terms are the major contributors. nih.gov The stabilization energy of such stacking motifs can be substantial, in some cases reaching values in the range of 20–35 kcal/mol for related platinum-group metal complexes. nih.gov
Computational studies on vinyl gold(I) complexes have highlighted the crucial role of non-covalent interactions between a gold-phosphine moiety and the aromatic system of a substrate, which can significantly accelerate reaction rates. nih.gov This underscores the importance of considering these seemingly weak interactions in understanding and predicting the behavior of gold(I) complexes. The energetic preference for conformations where the aromatic system is in proximity to the gold-phosphine moiety is a testament to the favorable nature of these Au⋯π interactions. nih.gov
Catalytic Applications of Gold I Carbanide Triphenylphosphane Systems in Organic Synthesis
Homogeneous Catalysis in Carbon-Carbon Bond Formation
Gold(I) carbanide triphenylphosphane systems excel in mediating the formation of carbon-carbon bonds through the activation of alkynes, allenes, and other unsaturated moieties. These catalysts operate under mild conditions and exhibit high functional group tolerance, making them invaluable tools in modern organic synthesis.
Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroalkoxylation, Hydration of Alkynes and Allenes)
Hydrofunctionalization reactions, involving the addition of an H-X molecule across a C-C multiple bond, are fundamental, 100% atom-economical transformations. Gold(I) catalysts effectively promote these additions to alkynes and allenes, which are typically challenging substrates.
Hydroamination: The addition of N-H bonds across unsaturated systems is a direct route to valuable nitrogen-containing compounds. Gold(I) catalysts based on triphenylphosphane have proven effective for the intermolecular hydroamination of allenes with sulfonamides. A co-catalyst system of (PPh₃)AuCl/AgOTf facilitates the reaction under mild conditions, producing N-allylic sulfonamides with high regioselectivity and E-selectivity. beilstein-journals.org This methodology is tolerant of various substitution patterns on the allene (B1206475) substrate. beilstein-journals.org Mechanistic investigations into the hydroamination of allenes with hydrazide nucleophiles using Ph₃PAuNTf₂ revealed the reaction to be first-order in both gold and allene, and zero-order in the nucleophile, suggesting that nucleophilic attack is not the rate-limiting step. caltech.edu While phosphine-based catalysts are effective, N-heterocyclic carbene (NHC) gold complexes have also been extensively studied for alkyne hydroamination, often showing superior performance compared to phosphine (B1218219) analogues. nih.gov
Hydroalkoxylation and Hydration: The addition of alcohols and water to alkynes and allenes provides direct access to ethers, acetals, and carbonyl compounds. Gold(I) complexes bearing NHC ligands have been shown to be active catalysts for the hydration of alkynes and nitriles. nih.gov The choice of a bulky and flexible NHC ligand, such as IPent, can influence catalyst efficiency in these transformations. nih.gov In the case of allene hydroalkoxylation, mechanistic studies have been crucial in understanding the catalytic cycle and the nature of the active species. While triphenylphosphane systems are active, the specific ligand can significantly impact the reaction outcome.
The table below summarizes representative examples of gold(I)-catalyzed hydrofunctionalization reactions.
| Reaction | Substrate | Nucleophile | Catalyst System | Product Type | Yield | Ref |
| Hydroamination | 1-Phenyl-1,2-propadiene | 4-Methylbenzenesulfonamide | (PPh₃)AuCl / AgOTf | N-Allylic sulfonamide | High | beilstein-journals.org |
| Hydroamination | Various Allenes | Hydrazides | Ph₃PAuNTf₂ | Allylic hydrazides | Good | caltech.edu |
| Hydration | Phenylacetylene | Water | [Au(IPr)(NTf₂)] | Acetophenone | >99% | nih.gov |
| Hydration | Benzonitrile | Water | [Au(IPent)(NTf₂)] | Benzamide | 65% | nih.gov |
Cyclization and Cycloisomerization Processes (e.g., Enynes, Allenes)
Intramolecular cyclization and cycloisomerization reactions catalyzed by gold(I) complexes provide a powerful strategy for the rapid construction of complex carbocyclic and heterocyclic frameworks. These reactions proceed through the activation of an alkyne or allene moiety, which is then attacked by a tethered nucleophile (such as an alkene), triggering a cascade of bond formations.
Gold(I)-triphenylphosphane systems are frequently employed in these transformations. For instance, the less reactive tris(triphenylphosphinegold) oxonium tetrafluoroborate (B81430), [(Ph₃PAu)₃O]BF₄, effectively catalyzes the rearrangement of 1,5-allenynes into cross-conjugated trienes in high yield. nih.gov Standard catalysts like Ph₃PAuCl/AgSbF₆ can sometimes lead to complex mixtures in sensitive systems, highlighting the importance of catalyst tuning. nih.gov
The choice of phosphane ligand can profoundly influence the reaction pathway and selectivity. In divergent cycloadditions of allene-dienes, using a catalyst with the JohnPhos ligand primarily yields [4+3] cycloheptadiene products, whereas a phosphite-based gold catalyst leads to [4+2] cyclohexene (B86901) adducts. nih.gov This demonstrates the critical role of the ancillary ligand in directing the outcome of the cycloisomerization. nih.gov Similarly, catalysts like [JohnPhosAu(MeCN)]SbF₆ are effective in the tandem cyclization/rearrangement of N-allyltryptamines and indole-tethered amino allenynes. frontiersin.org
| Substrate Type | Catalyst System | Product Scaffold | Key Feature | Ref |
| 1,5-Allenyne | [(Ph₃PAu)₃O]BF₄ | Cross-conjugated triene | Rearrangement | nih.gov |
| Allene-diene | JohnPhosAuCl / AgSbF₆ | Cycloheptadiene | [4+3] Cycloaddition | nih.gov |
| Allene-diene | (2,4-di-tBu-PhO)₃PAuCl / AgSbF₆ | Cyclohexene | [4+2] Cycloaddition | nih.gov |
| 1,7-Enyne | [AuCl(PPh₃)] / AgSbF₆ | Bicyclic system | Ring construction | pitt.edu |
Cross-Coupling Methodologies Utilizing Gold(I) Catalysts
While palladium catalysis dominates the field of cross-coupling, gold(I) complexes have carved out a significant niche, particularly as co-catalysts in reactions involving alkynes. In the Sonogashira coupling, which traditionally uses a palladium catalyst and a copper(I) co-catalyst, gold(I) compounds can replace copper. organic-chemistry.org This modification helps to prevent the undesirable homocoupling of terminal alkynes (Glaser coupling), a common side reaction with copper. organic-chemistry.org
A dual catalytic system employing both a palladium complex (e.g., PdCl₂(PPh₃)₂) and a gold(I) complex (e.g., AuCl(PPh₃)) demonstrates high efficiency and selectivity for the coupling of a broad range of aryl and heteroaryl halides with terminal alkynes. organic-chemistry.org Mechanistic studies suggest that a gold-acetylide intermediate is formed, which then enters the palladium catalytic cycle at the transmetalation step. organic-chemistry.orgwikipedia.org This cooperative gold/palladium catalysis is effective for electronically diverse and sterically hindered substrates and tolerates sensitive functional groups. organic-chemistry.org It has been argued that purely gold-catalyzed Sonogashira reactions are unlikely and that observed reactivity may stem from palladium impurities. researchgate.netacs.org
Furthermore, cooperative gold and palladium catalysis has been applied to more complex cyclization/cross-coupling reactions. nih.govacs.orgacs.orgnih.gov In these systems, the gold(I) catalyst, such as PPh₃AuOTf, first activates a substrate to induce cyclization, creating an intermediate that then engages in a palladium-catalyzed cross-coupling. nih.govnih.gov Mechanistic experiments confirm that both metals are essential for the transformation and that gold acts as a carbophilic Lewis acid to activate the substrate prior to oxidative addition by palladium. nih.govacs.org
Catalyst Design Principles and Optimization for Performance
The performance of a gold(I) catalyst is intricately linked to the nature of the ligands coordinated to the metal center. The electronic and steric properties of both the carbanide and the ancillary phosphane ligands are critical variables that can be fine-tuned to optimize catalytic activity, selectivity, and stability.
Role of Carbanide Ligand Structure on Catalytic Activity and Selectivity
In the context of gold(I) catalysis, "carbanide" ligands most prominently refer to N-heterocyclic carbenes (NHCs). NHCs are strong σ-donors, forming very stable bonds with the gold(I) center. Their steric and electronic properties can be readily tuned by modifying the substituents on the nitrogen atoms or the imidazole (B134444) backbone. nih.gov
The structure of the NHC ligand has a significant impact on catalytic performance. For instance, in the hydration of alkynes, increasing the length of the alkyl chains on the NHC ligand (the 'ITent' family) can have a detrimental effect on activity compared to the parent IPr ligand. nih.gov However, in other reactions like the hydration of nitriles, a bulkier, more flexible ligand like IPent may prove superior. nih.gov This highlights that the optimal ligand structure is highly dependent on the specific transformation. The rigid framework of NHCs provides a stable and well-defined chiral environment, making them attractive for asymmetric catalysis, an area where tuning is less straightforward with phosphines. mdpi.com While traditional NHCs are potent ligands, abnormal N-heterocyclic carbenes (aNHCs) have also been explored. Comparative studies have shown that traditional NHC-gold complexes often exhibit higher efficiency in alkyne hydration than their abnormal counterparts. kaist.ac.kr
Influence of Ancillary Phosphane Ligands on Catalyst Efficiency and Stereocontrol
Ancillary phosphane ligands, such as triphenylphosphane, play a crucial role in stabilizing the gold(I) center and modulating its reactivity. The electronic and steric properties of the phosphane ligand directly influence catalyst efficiency and can be used to control selectivity. nih.gov
Electronic Effects: The donor strength of the phosphane ligand affects the Lewis acidity of the gold center. More electron-donating phosphines increase the electron density on the gold atom, making it less electrophilic. Conversely, electron-withdrawing phosphines enhance the gold center's electrophilicity, which can accelerate reactions that depend on the activation of a π-system. Ylide-substituted phosphines (YPhos), for example, are very strong donor ligands comparable to NHCs, leading to highly active catalysts for hydroamination reactions. rsc.orggessnergroup.com The electronic properties of the phosphine can be correlated with physical parameters like the Au-Cl bond length in the precursor complex, which in turn correlates with selectivity in certain cycloisomerization reactions. nih.gov
Steric Effects: The steric bulk of the phosphane ligand is a critical factor for catalyst stability and selectivity. Highly hindered ligands, such as BrettPhos and Me₄t-BuXPhos, can create a congested environment around the gold center. sigmaaldrich.com This steric shielding not only enhances the stability of the electrophilic metal, leading to longer catalyst lifetimes, but can also facilitate challenging reactions by suppressing side pathways. sigmaaldrich.com In cycloisomerization reactions, steric parameters of the ligand have been shown to be the governing factor in controlling selectivity between competing pathways, such as [2+3] versus [2+2] cycloadditions. nih.gov This principle has been used to predict novel ligands that enhance reaction selectivity. nih.gov The interplay between steric and electronic factors is complex but provides a powerful toolkit for the rational design of gold catalysts. nih.govrsc.org
Counterion Effects in Cationic Gold(I) Catalysisresearchgate.netrsc.org
The catalytic activity of cationic gold(I) complexes, including those with triphenylphosphine (B44618) ligands, is significantly influenced by the nature of the counterion. The selection of a counterion is often a critical parameter in optimizing reaction conditions, as it can affect the catalyst's reactivity, selectivity, and stability. researchgate.netacs.org A rational understanding of these effects is emerging, moving beyond empirical testing to a more quantitative description of the physical properties of counterions. acs.org
Key physical properties of counterions that dictate their effect on catalysis include their affinity for the gold(I) center and their hydrogen bonding basicity. researchgate.netacs.org The affinity of a counterion for the cationic gold center affects the concentration of the active catalytic species. nih.gov Weakly coordinating anions generally lead to a more electrophilic and reactive gold cation. Conversely, strongly coordinating anions can lead to the formation of less active, neutral gold complexes.
A quantitative approach to understanding these interactions involves calculating gold-counterion dissociation energies. For instance, among common counterions, iodide (I⁻) exhibits a strong affinity, while hexafluoroantimonate (SbF₆⁻) is considered a very weak or non-coordinating counterion. acs.org
The effect of the counterion is also evident in the degree of ion pair formation in solution. Nuclear Magnetic Resonance (NMR) diffusion studies on (NHC)Au(I) complexes (where NHC is an N-heterocyclic carbene) have shown that the extent of dissociation into free ions versus ion pairs is dependent on both the counterion and the solvent. nih.gov For example, in chloroform, counterions like tosylate (OTs⁻) and triflate (OTf⁻) result in a high proportion of ion pairs, which correlates with higher catalytic activity in the alkoxylation of alkynes. This is because the anion can activate the nucleophile (e.g., methanol) during the rate-determining step. nih.gov In contrast, tetrafluoroborate (BF₄⁻) and tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF₄⁻) lead to a higher degree of dissociation into free ions. nih.gov
The hydrogen bonding basicity of the counterion can also play a crucial role, particularly in reactions involving proton transfer steps. acs.org For example, in the synthesis of disubstituted pyrroles, a gold catalyst with a tosylate (OTs⁻) counterion promotes a 1,2-H-shift, whereas a triflate (OTf⁻) counterion favors a 1,2-Ph-shift. This difference in regioselectivity can be rationalized by the higher hydrogen basicity index of OTs⁻ compared to OTf⁻, which makes the former more effective at mediating the proton transfer. acs.org
Furthermore, synergistic effects between the ligand (such as triphenylphosphine) and the counterion can control stereoselectivity. nih.gov Nonbonding interactions between the substrate and both the ligand and the counterion can stabilize transition states, leading to a switch in diastereoselectivity. This interplay highlights the intricate role of the entire catalytic system, not just the metal center, in determining the outcome of a reaction. nih.gov
| Counterion | Gold Affinity (Calculated Dissociation Energy) | Hydrogen Basicity Index | Effect on Ion Pairing (in Chloroform) |
| OTs⁻ (Tosylate) | Moderate | 4.3 | Low dissociation (high ion pairing) nih.gov |
| OTf⁻ (Triflate) | Moderate | 3.4 | Low dissociation (high ion pairing) nih.gov |
| BF₄⁻ (Tetrafluoroborate) | Weak | High dissociation (low ion pairing) nih.gov | |
| SbF₆⁻ (Hexafluoroantimonate) | Very Weak acs.org | - | |
| I⁻ (Iodide) | Strong acs.org | - |
Considerations for Catalyst Recovery and Recyclabilitymdpi.com
The practical application of homogeneous gold catalysts, including triphenylphosphine gold(I) systems, in industrial processes is often hampered by challenges related to catalyst cost, stability, and separation from the reaction products. researchgate.netmdpi.com Therefore, developing strategies for the efficient recovery and recycling of these valuable catalysts is a critical area of research. mdpi.com
A primary approach to enhance recyclability is the heterogenization of the homogeneous catalyst. This involves immobilizing the gold complex onto a solid support, which facilitates easy separation from the reaction mixture through simple filtration or centrifugation. mdpi.com Various materials have been explored as supports, including polymers, silica, and magnetic nanoparticles. rsc.orgresearchgate.net
Magnetic nanoparticles have emerged as a particularly effective support material. For example, a phosphine gold(I) complex supported on Fe₃O₄@SiO₂ core-shell magnetic nanoparticles has been developed for the direct reductive amination of aldehydes and ketones. rsc.org This heterogeneous catalyst can be readily separated from the reaction medium using an external magnet and has been shown to be recyclable for at least ten cycles without a significant loss of catalytic activity. rsc.org This method avoids the often tedious and costly traditional separation techniques. mdpi.com
The stability of the immobilized catalyst is paramount for its longevity and reuse. Leaching of the active gold species from the support into the reaction medium is a common cause of catalyst deactivation and product contamination. mdpi.com The choice of ligand and the method of anchoring it to the support are crucial for minimizing leaching. Triphenylphosphine and its derivatives can be functionalized to covalently bond to the support surface, providing a more robust linkage than simple adsorption. researchgate.net
Another strategy involves the use of supports that not only act as an anchor but also enhance the stability of the gold nanoparticles against aggregation, which is another pathway for deactivation. researchgate.net Organic polymers like polyvinylpyrrolidone (B124986) (PVP) and polyvinylalcohol (PVA) can be used to stabilize gold nanoparticles, which are then deposited on solid supports. researchgate.net
Beyond immobilization, other recovery techniques are being explored. Selective precipitation of the gold complex after the reaction is a potential method. For instance, triphenylphosphine oxide (TPPO), the oxidation product of triphenylphosphine, has been used to selectively precipitate gold from acidic solutions in recycling processes, suggesting that related phosphine ligands could be used in recovery protocols. mdpi.com
| Recovery Strategy | Description | Advantages | Disadvantages |
| Immobilization on Supports | Anchoring the gold complex onto a solid material (e.g., silica, polymers). mdpi.com | Easy separation (filtration), potential for continuous flow processes. mdpi.com | Potential for leaching of the metal, possible reduction in activity compared to homogeneous counterpart. mdpi.com |
| Magnetic Nanoparticle Support | Using magnetic nanoparticles (e.g., Fe₃O₄) as the support material. rsc.org | Very efficient and rapid separation with an external magnet, high recyclability. rsc.org | Synthesis of the supported catalyst can be complex. |
| Selective Precipitation | Adding a reagent that selectively precipitates the gold complex from the solution. mdpi.com | Can recover gold from complex mixtures. mdpi.com | Requires additional reagents and separation steps. |
| Metal Recovery from Spent Catalyst | Chemical processing (hydrometallurgy) of the deactivated catalyst to recover pure gold. | High recovery of the precious metal, enables a circular economy approach. | Involves additional chemical processes and costs. |
Molecular Interactions of Gold I Carbanide Triphenylphosphane Complexes with Biological Systems
Mechanisms of Interaction with Cellular Components and Biomolecules
The biological activity of gold(I) triphenylphosphine (B44618) complexes is intrinsically linked to their reactivity towards cellular components. The gold(I) center, being a soft metal ion, exhibits a high affinity for soft donor atoms like sulfur and selenium, which are prevalent in biological systems.
Binding to Proteins and Enzymes (e.g., Thiols, Seleno-enzymes like Thioredoxin Reductase, PARP-1)
Gold(I) complexes are known to avidly bind to sulfhydryl and selenol groups present in proteins and enzymes. nih.gov This interaction is a key aspect of their mechanism of action. The high affinity of gold(I) for these functional groups often leads to the inhibition of critical enzymatic functions.
A primary target for many gold(I) phosphine (B1218219) complexes is the thioredoxin reductase (TrxR) system. nih.govmdpi.com TrxR is a seleno-enzyme that plays a crucial role in maintaining the cellular redox balance. researchgate.net Inhibition of TrxR by gold(I) compounds can lead to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress, ultimately triggering cell death. researchgate.net The gold(I)-phosphine moiety is believed to be responsible for these interactions. plos.org For instance, certain gold(I) phosphine derivatives have been shown to be potent inhibitors of TrxR, with some compounds reducing its activity by over 80% in lung cancer cells. researchgate.net The inhibition of TrxR is considered a determinant for inducing the mitochondrial permeability transition (MPT) and the release of cytochrome c. nih.gov
The interaction is not limited to TrxR. Gold(I) compounds can form adducts with a variety of proteins, often targeting free cysteine and selenocysteine (B57510) residues. nih.gov The binding to specific protein residues can result in a loss of the protein's function. nih.gov
Ligand Displacement by Biologically Relevant Species (e.g., Glutathione (B108866), Cysteine, Albumin)
Upon entering a biological environment, gold(I) triphenylphosphine complexes can undergo ligand exchange reactions with endogenous molecules that have a high affinity for the gold(I) center. nih.gov Biologically relevant species such as glutathione (GSH) and cysteine, which are abundant in cells, can displace the ligands attached to the gold(I) ion. nih.gov
These interactions are often rapid, with the exchange of N-ligands for S-ligands occurring within minutes of interaction with molecules like albumin. nih.gov The phosphine ligand, however, is typically exchanged at a much slower rate. nih.gov This process can be considered a form of activation, where the original complex acts as a prodrug, and the resulting species are the active agents that interact with cellular targets. nih.gov The reaction with sulfur-containing biomolecules like L-cysteine and reduced glutathione has been confirmed through mass spectrometry studies, showing a time-independent ligand-exchange mechanism where the N-ligand is substituted by a cysteine or glutathione molecule. nih.gov
The interaction with serum albumin is also a significant factor in the bioavailability and distribution of these complexes. nih.gov Albumin can act as a carrier, transporting the gold complexes through the bloodstream. nih.gov The binding to albumin can be through chemisorption of thiol groups on the protein to the gold surface or through electrostatic and hydrophobic interactions. nih.gov
Subcellular Localization and Cellular Uptake Mechanisms
The efficacy of gold(I) triphenylphosphine complexes is also dependent on their ability to accumulate within cells and reach their subcellular targets.
Intracellular Accumulation Studies
Studies have shown that gold(I) phosphine complexes can accumulate inside cancer cells. nih.gov The intracellular concentration of gold can be measured using techniques like inductively coupled plasma optical emission spectrometry (ICP-OES). Differential cellular uptake has been observed among various compounds, indicating that the ligand environment of the gold(I) center influences its transport across the cell membrane. nih.gov Long-term exposure to gold nanoparticles at non-lethal doses can lead to rapid intracellular accumulation without causing immediate cell death. nih.gov However, once a certain intracellular threshold is reached, cells may inhibit further uptake. nih.gov
Mitochondrial Targeting and Perturbations of Cellular Bioenergetics
Mitochondria are a key target for many anticancer agents due to their central role in apoptosis and cellular metabolism. The triphenylphosphine (TPP) cation is a well-known mitocatalyst, capable of accumulating in mitochondria due to the negative mitochondrial membrane potential. dovepress.comnih.govmdpi.com This property has been exploited to design mitochondria-targeted gold(I) complexes. nih.gov By attaching a TPP moiety, these complexes can achieve significantly higher concentrations within the mitochondria. nih.gov
The accumulation of these lipophilic cations in the mitochondrial matrix can disrupt mitochondrial function. nih.gov They can affect mitochondrial respiration and induce the mitochondrial permeability transition (MPT), a key event in the apoptotic pathway. nih.govresearchgate.net The inhibition of mitochondrial thioredoxin reductase by gold(I) compounds is a significant factor in stimulating MPT and the subsequent release of cytochrome c. nih.gov This disruption of cellular bioenergetics contributes to the cytotoxic effects of these complexes. researchgate.net
Molecular and Cellular Responses in In Vitro Biological Models
The interaction of gold(I) triphenylphosphine complexes with cellular components triggers a cascade of molecular and cellular responses, which have been extensively studied in various in vitro models.
| Cell Line | Compound Type | Observed Effect | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| MCF-7 (Breast Carcinoma) | Gold(I)-triphenylphosphine with hypoxanthine-derived ligands | Cytotoxicity | Promising activity | nih.govnih.gov |
| HOS (Osteosarcoma) | Gold(I)-triphenylphosphine with hypoxanthine-derived ligands | Cytotoxicity | Promising activity | nih.govnih.gov |
| THP-1 (Monocytic Leukaemia) | Gold(I)-triphenylphosphine with hypoxanthine-derived ligands | Cytotoxicity, Anti-inflammatory | Promising activity | nih.govnih.gov |
| A549 (Lung Adenocarcinoma) | Gold(I)-triphenylphosphine with hypoxanthine-derived ligands | Moderate antiproliferative effect | ≈15–20 | nih.gov |
| G-361 (Melanoma) | Gold(I)-triphenylphosphine with hypoxanthine-derived ligands | Antiproliferative effect | Comparable to cisplatin (B142131) | nih.gov |
| HeLa (Cervical Cancer) | Gold(I)-triphenylphosphine with hypoxanthine-derived ligands | Moderate antiproliferative effect | ≈15–20 | nih.gov |
| A2780 (Ovarian Carcinoma) | Gold(I)-triphenylphosphine with hypoxanthine-derived ligands | High anticancer effect | ≈1–30 | nih.govnih.gov |
| A2780R (Cisplatin-resistant Ovarian Carcinoma) | Gold(I)-triphenylphosphine with hypoxanthine-derived ligands | Circumvents cisplatin resistance | ≈1–30 | nih.govnih.gov |
| 22Rv1 (Prostate Cancer) | Gold(I)-triphenylphosphine with hypoxanthine-derived ligands | High anticancer effect | ≈1–30 | nih.govnih.gov |
Gold(I) triphenylphosphine complexes have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, including breast, osteosarcoma, and monocytic leukaemia. nih.govnih.gov Certain complexes have shown significantly higher anticancer effects compared to the widely used drug cisplatin, with IC50 values in the micromolar range. nih.govnih.govresearchgate.net Notably, these complexes have also shown the ability to overcome cisplatin resistance in ovarian carcinoma cell lines. nih.gov
The cytotoxic mechanism often involves the induction of apoptosis. nih.gov This is supported by evidence of cell cycle arrest, permeabilization of the mitochondrial membrane, and the activation of apoptotic pathways. nih.gov The disruption of redox homeostasis through the inhibition of enzymes like TrxR is a key upstream event leading to these cellular responses. nih.govresearchgate.net
Modulation of Cell Cycle Progression
The antiproliferative activity of gold(I) triphenylphosphine complexes is significantly linked to their ability to interfere with the normal progression of the cell cycle. Studies on related compounds, such as chloro(triphenylphosphine)gold(I), have shown that they can induce cell cycle arrest in cancer cells. cshg.org.cynih.gov This disruption prevents cancer cells from proceeding through the necessary phases of division, ultimately inhibiting tumor growth. For instance, investigations involving human breast adenocarcinoma cells (MCF-7) demonstrated that the gold complex could halt the cell cycle, a key event preceding cell death. cshg.org.cynih.gov This effect contributes to its stronger cytotoxic activity against these cancer cells when compared to the conventional chemotherapeutic agent, cisplatin. cshg.org.cyresearchgate.net The rationale for selecting certain ligands to pair with the {Au-PPh3} moiety is sometimes based on the ligand's own ability to inhibit essential enzymes like cyclin-dependent kinases, which could provide additional means of influencing cell division. nih.gov
Induction of Programmed Cell Death Pathways (Apoptosis)
A primary mechanism through which gold(I) triphenylphosphine complexes exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This process is characterized by distinct morphological and biochemical events, including cell shrinkage, nuclear fragmentation, and the activation of specific enzymes.
Research has consistently shown that these gold compounds trigger apoptosis in various human cancer cell lines. nih.govsemanticscholar.org The apoptotic pathway is often initiated through mitochondrial damage. cshg.org.cynih.gov This leads to the activation of caspases, a family of proteases crucial for executing apoptosis. nih.govsemanticscholar.org Specifically, the activation of caspase-3 is a common finding in cells treated with these complexes. nih.govnih.gov
One of the key indicators of apoptosis is the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair. The cleavage of PARP-1 by activated caspase-3 is a hallmark of apoptosis and has been observed in myeloma cells treated with gold(I) phosphine compounds. nih.gov Furthermore, fluorescence analysis using Annexin-V and propidium (B1200493) iodide staining confirms that these complexes induce apoptosis. cshg.org.cysemanticscholar.org Interestingly, studies have revealed that these compounds can induce cell death through both caspase-dependent and caspase-independent mechanisms, highlighting their complex biological activity. semanticscholar.org
Regulation of Intracellular Reactive Oxygen Species (ROS) Generation
Gold(I) triphenylphosphine complexes significantly alter the redox balance within cells by modulating the levels of intracellular Reactive Oxygen Species (ROS). ROS, such as superoxide (B77818) and hydroxyl radicals, are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and damage to cellular components, leading to cell death. semanticscholar.orgfrontiersin.org
The cytotoxic and apoptotic effects of these gold complexes are often mediated through the generation and accumulation of ROS. semanticscholar.orgresearchgate.net By inhibiting key antioxidant systems within the cell, such as the thioredoxin system, these compounds lead to a buildup of ROS that exceeds the cell's homeostatic control. frontiersin.org This elevated oxidative stress is a critical trigger for the initiation of apoptosis. semanticscholar.org Studies have demonstrated that the antiproliferative ability of these gold complexes is directly linked to their capacity to induce apoptotic cell death through the increase of ROS levels. semanticscholar.org
| Cell Line | Gold Complex Type | Observed Effect on ROS | Reference |
| SH-SY5Y (Neuroblastoma) | Gold(I) with triphenylphosphine | Induces apoptotic cell death through increased ROS levels. | semanticscholar.org |
| Prostate Cancer Cells | New gold(I) phosphine complex | Stimulates ROS accumulation and mitochondrial dysfunction. | researchgate.net |
| MCF-7 (Breast Cancer) | Gold(I) compounds | Induces intracellular ROS accumulation. | frontiersin.org |
Modulation of Pro-inflammatory Cytokine Secretion
Beyond their anticancer properties, gold(I)-triphenylphosphine complexes have demonstrated significant anti-inflammatory activity. This is evaluated by their ability to modulate the secretion of pro-inflammatory cytokines, which are signaling molecules that mediate and regulate immunity and inflammation. nih.govresearchgate.net
In vitro studies using lipopolysaccharide (LPS)-activated macrophage-like cell models have shown that these complexes can effectively reduce the secretion of key pro-inflammatory cytokines, namely tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.govresearchgate.netnih.gov The inhibitory activity of several gold(I)-triphenylphosphine complexes with hypoxanthine-derived ligands was found to be similar or even superior to that of Auranofin, a clinically used gold-based antiarthritic drug. nih.govresearchgate.net Research indicates that these complexes can preferentially inhibit the production of IL-1β compared to TNF-α. plos.org This ability to suppress inflammatory responses highlights their potential as anti-inflammatory agents. nih.govresearchgate.net
| Cytokine | Cell Model | Effect of Gold(I)-Triphenylphosphine Complexes | Reference |
| TNF-α | LPS-activated THP-1 macrophages | Significant decrease in secretion levels. | nih.govplos.org |
| IL-1β | LPS-activated THP-1 macrophages | Significant decrease in secretion levels, often more pronounced than the effect on TNF-α. | nih.govplos.org |
Biophysical Studies of Complex-Biomolecule Adducts (e.g., NMR, MS investigations of interaction products)
To understand the mechanisms of action at a molecular level, biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to study the interactions between gold(I) triphenylphosphine complexes and biological molecules. nih.govnih.govresearchgate.net These studies have revealed that the gold(I) center has a high affinity for sulfur-containing biomolecules. nih.gov
Electrospray ionization mass spectrometry (ESI-MS) has been a particularly powerful tool to characterize the adducts formed between gold complexes and proteins or peptides. nih.govresearchgate.net Studies on the interaction with molecules like L-cysteine and reduced glutathione have shown that these sulfur-containing biomolecules can react with the gold complexes. nih.govnih.gov
Investigations with larger proteins like Human Serum Albumin (HSA), which has a single free cysteine residue, show that this residue is a primary binding site for gold compounds. nih.gov Multinuclear high-resolution NMR spectroscopy, in conjunction with MS, has been used to thoroughly characterize the structure of these gold complexes and their interaction products. nih.govnih.gov For instance, NMR experiments have confirmed findings from ESI-MS by identifying degradation products of the gold complex's ligands upon interaction with proteins, indicating a transfer of the gold ion to the protein. nih.gov
Potential in Bioimaging and Sensing Applications Based on Luminescent Properties
A fascinating characteristic of many gold(I) complexes, including those with phosphine ligands, is their luminescence. rsc.orgnih.gov This property, where the complexes emit light after absorbing it, opens up possibilities for their use in bioimaging and as sensors. The ability to map the distribution of gold compounds within cells is crucial for understanding their precise biological actions. rsc.org
Luminescent gold(I) complexes can act as probes to visualize cellular environments. rsc.org The emission properties are often influenced by the nature of the ligands attached to the gold center. nih.gov Gold nanoclusters, which can be stabilized by ligands, are particularly promising for bioimaging due to their photostability, biocompatibility, and light emission in the near-infrared (NIR) region, where biological tissues are more transparent. mdpi.combeilstein-journals.org The development of luminescent gold(I) triphenylphosphine and related complexes is an active area of research, aiming to create tools for advanced cellular imaging and diagnostics. rsc.orgnih.gov
Future Research Directions and Emerging Opportunities in Gold I Carbanide Triphenylphosphane Chemistry
Development of Novel Carbanide and Ancillary Ligand Architectures
The performance of a gold(I) catalyst is intrinsically linked to the electronic and steric properties of its ligands. While triphenylphosphane is a common ancillary ligand, future advancements will heavily rely on the design of novel ligand architectures to unlock new reactivity and enhance catalytic efficiency.
A promising direction is the development of bifunctional ligands . These ligands possess a secondary functional group, such as an amide or an amine, at a remote position from the phosphine (B1218219) binding site. nsf.gov This secondary group can interact with the substrate or a reagent, effectively creating a "quasi-intramolecular" reaction environment. researchgate.net This approach can lead to dramatic rate accelerations and enable challenging transformations by facilitating processes like deprotonation or directing nucleophilic attack. nsf.govresearchgate.net For instance, ligands incorporating a hydrogen-bond-donating amide moiety can pre-organize and activate protic nucleophiles for addition to gold-activated alkynes. researchgate.netnih.gov
Another key area is the design of ligands that are more robust and can operate at ultra-low catalyst loadings to address the high cost of gold. nih.gov Privileged backbones like biaryl-2-ylphosphines are being modified to create more efficient catalysts. nsf.govnih.gov The development of ligands that can stabilize highly reactive gold intermediates or prevent catalyst degradation pathways will be crucial for industrial applications. Furthermore, the creation of extensive libraries of modular ligands will allow for high-throughput screening to identify optimal catalysts for specific transformations, moving beyond the handful of commonly used phosphines.
| Ligand Design Strategy | Intended Effect | Example Application |
| Bifunctional Ligands | Rate acceleration, enabling challenging deprotonation, directing nucleophiles | Amide-containing phosphines for promoting nucleophilic addition to alkynes. researchgate.net |
| Remote Functional Groups | Metal-ligand cooperation, achieving new reactivity and asymmetry | Aniline-based phosphines to facilitate deprotonative processes. nsf.gov |
| Privileged Scaffolds | High efficiency, allowing for low catalyst loadings | Modified biaryl-2-ylphosphine frameworks. nih.gov |
| Chiral Architectures | Enantioselective transformations | Axially chiral biaryl phosphines and binuclear complexes. escholarship.org |
Exploration of New Catalytic Transformations and Reaction Pathways
Gold(I)-triphenylphosphane complexes are renowned for their ability to catalyze a variety of cyclization, rearrangement, and addition reactions. frontiersin.orgnumberanalytics.com However, the full scope of their catalytic potential is yet to be realized. Future research will focus on discovering and developing novel transformations that expand the synthetic chemist's toolkit.
One major frontier is the development of new cycloaddition reactions . Gold catalysts can generate unique dipole intermediates from readily available precursors like enynes or propargyl esters, which can then participate in formal [4+3], [4+2], and [3+2] cycloadditions to rapidly build molecular complexity. beilstein-journals.orgnih.gov Exploring new combinations of substrates and harnessing different reactive intermediates will lead to the synthesis of novel polycyclic and heterocyclic frameworks. beilstein-journals.org
Another emerging area is the engagement of gold catalysts in dual catalytic cycles . This concept involves using a gold catalyst in concert with another transition metal catalyst (e.g., palladium, rhodium) or an organocatalyst to perform sequential or synergistic transformations in a single pot. This strategy allows for the construction of complex molecules from simple starting materials without the need to isolate intermediates.
Furthermore, there is a growing interest in leveraging gold catalysis for the functionalization of traditionally inert bonds. While challenging, the development of gold-catalyzed C-H activation or carboxylation reactions would represent a significant leap forward, offering more atom-economical synthetic routes. The unique reactivity of gold carbenes, generated from precursors like propargyl esters, continues to be a fertile ground for discovering new reaction pathways, including cyclopropanations and insertions. nih.gov
Integration with Materials Science for Functional Systems (e.g., principles for optoelectronic devices, sensors)
The unique photophysical properties of gold(I) complexes, including their luminescence and sensitivity to environmental changes, make them highly attractive for applications in materials science. mdpi.com A significant future direction is the rational design of gold(I)-carbanide-triphenylphosphane derivatives for use in functional systems.
In the realm of optoelectronic devices , gold(I) complexes are being investigated as emitters in organic light-emitting diodes (OLEDs). chemistryviews.org Their luminescent properties, which can be tuned by modifying the ligand structure, are a key feature. Research is focused on designing robust gold(I) complexes that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high emission efficiencies in OLEDs. chemistryviews.org Overcoming the inherent instability of the typical linear two-coordinate gold(I) structure is a major challenge that requires innovative ligand design to shield the gold center. chemistryviews.org
Gold(I) complexes also hold immense promise for the development of chemical sensors . Vapochromic materials, which change their color or fluorescence in the presence of volatile organic compounds (VOCs), have been developed using gold complexes. researchgate.net Future work will involve creating highly selective and sensitive sensors by tailoring the ligand environment to promote specific interactions with target analytes. For example, complexes with planar aromatic surfaces can be used to detect polycyclic aromatic hydrocarbons (PAHs) through π-π stacking interactions, with the gold atom's heavy-atom effect inducing detectable changes in room temperature phosphorescence (RTP). mdpi.com Integrating these materials onto platforms like optical fibers or creating nanostructured films will be key to producing practical sensing devices. researchgate.netacs.org
| Application Area | Key Principle | Research Goal |
| Optoelectronics (OLEDs) | Thermally Activated Delayed Fluorescence (TADF), Luminescence | Design of robust, highly efficient mononuclear gold(I) emitters. chemistryviews.org |
| Chemical Sensors (VOCs) | Vapochromism, Host-Guest Interactions | Development of selective and sensitive materials that change optical properties upon analyte binding. researchgate.net |
| Molecular Recognition | Room Temperature Phosphorescence (RTP), π-π Stacking | Synthesis of complexes for detecting specific analytes like PAHs through changes in emission. mdpi.com |
| Nonlinear Optics | Two-Photon Absorption (2PA) | Creation of materials with moderate to high 2PA cross-sections for optical applications. researchgate.net |
Advanced Mechanistic Probes and Real-Time Spectroscopic Investigations
A deep and nuanced understanding of reaction mechanisms is paramount for the rational design of improved catalysts and the optimization of reaction conditions. While significant progress has been made, many details of gold-catalyzed reaction pathways remain elusive. The future in this area lies in the application of advanced spectroscopic and kinetic techniques to probe catalytic cycles in real-time.
In-situ spectroscopic methods , such as high-resolution mass spectrometry and specialized NMR techniques, are powerful tools for identifying and characterizing fleeting reaction intermediates. acs.org By monitoring the reaction mixture as it evolves, researchers can gain direct evidence for the formation of key species like gold-activated substrates, vinyl-gold complexes, or gold carbenes. This allows for the validation or refutation of proposed mechanistic pathways. acs.org
Kinetic studies are also crucial for dissecting the influence of ligands and substrates on reaction rates. digitellinc.com Detailed kinetic analysis can help identify the rate-determining step of a catalytic cycle and quantify the electronic and steric effects of different phosphine ligands. digitellinc.com Comparing the performance of catalysts with systematically varied electron-donating or electron-withdrawing ligands provides valuable data for understanding structure-activity relationships. digitellinc.com These experimental investigations are essential for building accurate models of catalytic behavior and for guiding the development of next-generation catalysts.
Synergistic Computational-Experimental Approaches in Rational Design
The synergy between computational chemistry and experimental investigation has become an indispensable driver of innovation in catalysis. uio.no For gold(I) chemistry, this collaborative approach offers a powerful pathway for the rational design of new catalysts and the elucidation of complex reaction mechanisms.
Density Functional Theory (DFT) calculations have proven to be an invaluable tool for exploring potential energy surfaces, characterizing transition states, and predicting the outcomes of reactions. acs.orguio.no Computational modeling can provide detailed insights into the geometry and electronic structure of catalytic intermediates that are often too short-lived to be observed experimentally. pitt.edu This allows researchers to understand the subtle Au-substrate interactions, such as Au···H–C and Au···π interactions, that can stabilize catalytic species and enhance reactivity. nih.gov
Looking forward, the development of automated reaction modeling frameworks promises to accelerate the discovery of new catalysts and reactions. chemrxiv.org These computational systems can explore vast networks of possible reaction steps without human bias, identifying the most plausible mechanistic pathways and predicting product distributions. chemrxiv.org By using computation to screen virtual libraries of ligands and substrates, researchers can prioritize the most promising candidates for experimental synthesis and testing. acs.org This integrated approach, where computational predictions guide experimental efforts and experimental results refine computational models, will significantly reduce the trial-and-error inherent in catalyst development and pave the way for the de novo design of highly efficient and selective gold(I) catalytic systems. uio.nopitt.edu
Q & A
Q. How can researchers optimize the synthesis of carbanide;gold(1+);triphenylphosphanium to improve yield and purity?
Methodological Answer: A factorial design approach is recommended to systematically vary synthesis parameters (e.g., temperature, solvent polarity, ligand-to-metal ratio, and reaction time). For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 25 | 60 |
| Solvent | THF | Dichloromethane |
| Ligand:Metal Ratio | 1:1 | 2:1 |
Statistical analysis of yield and purity data can identify significant interactions. Pre-experimental screening (e.g., pre-testing solubility of intermediates) ensures feasibility . Challenges in gold(I) chloride synthesis, such as ligand displacement or oxidative decomposition, must be mitigated by inert-atmosphere techniques (e.g., Schlenk line) and stabilizing agents .
Q. What spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use NMR to confirm triphenylphosphanium coordination shifts (typically 20–40 ppm for Au-P bonds). and NMR can resolve carbanide ligand environments .
- X-ray Crystallography : Critical for unambiguous determination of coordination geometry and bond lengths. Single-crystal diffraction requires slow evaporation of non-polar solvents .
- IR Spectroscopy : Identify Au-C stretching frequencies (500–600 cm) and compare to analogous complexes.
- Elemental Analysis : Validate stoichiometry with ≤0.3% margin of error .
Advanced Research Questions
Q. How can computational chemistry methods be integrated with experimental data to elucidate the electronic structure and bonding in this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate models .
- Natural Bond Orbital (NBO) Analysis : Quantify Au-P and Au-C bond strengths through charge transfer and hybridization parameters.
- Molecular Dynamics (MD) : Simulate solvent effects on stability by modeling solvation shells in polar vs. non-polar media. Pair computational results with cyclic voltammetry to correlate electronic structure with redox behavior .
Q. What strategies can resolve contradictions in reported catalytic activities of gold(I) phosphine complexes across different solvent systems?
Methodological Answer:
- Systematic Solvent Screening : Test catalytic performance in solvents with varying donor numbers (e.g., DMSO vs. toluene) to isolate solvent-coordination effects.
- Control Experiments : Compare catalytic turnover (TON) in the presence/absence of co-ligands (e.g., halides) to assess interference.
- Meta-Analysis Framework : Apply statistical tools (e.g., ANOVA) to aggregated literature data, focusing on variables like solvent polarity, temperature, and substrate scope. Theoretical frameworks (e.g., Hard-Soft Acid-Base theory) can rationalize solvent-dependent activity trends .
Q. How can researchers design experiments to probe the mechanistic role of the carbanide ligand in gold(I)-mediated reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Replace carbanide protons with deuterium to study rate-determining steps.
- In Situ Spectroscopy : Use stopped-flow UV-Vis or Raman to monitor intermediate formation during catalysis.
- Ligand Substitution Studies : Synthesize analogs with modified carbanide substituents (e.g., electron-withdrawing groups) and compare reaction rates. Pair with DFT to map transition states .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported crystallographic data for gold(I)-phosphine complexes?
Methodological Answer:
- Replication Studies : Repeat syntheses under standardized conditions (e.g., fixed humidity, inert atmosphere) to minimize environmental variability.
- Data Harmonization : Use software (e.g., Mercury CCDC) to compare unit cell parameters and symmetry operations across datasets.
- Error Analysis : Calculate R-factor discrepancies and assess thermal motion artifacts in crystallographic models .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
